molecular formula C8H6FNO B140418 4-Fluorobenzyl isocyanate CAS No. 132740-43-3

4-Fluorobenzyl isocyanate

Cat. No. B140418
M. Wt: 151.14 g/mol
InChI Key: HHSIWJYERNCLKQ-UHFFFAOYSA-N
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Description

4-Fluorobenzyl isocyanate is a chemical compound that is related to various benzyl isocyanate derivatives. These compounds have been studied for their electrochemical properties and potential applications in fields such as lithium-ion battery technology and pharmaceutical chemistry. Although the provided papers do not directly discuss 4-Fluorobenzyl isocyanate, they do provide insights into the behavior and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves the use of fluorobenzyl and cyanophenyl moieties. The process typically includes steps like nucleophilic substitution, reduction, and cyclization, which are common in the synthesis of benzyl isocyanate derivatives . Similarly, the synthesis of 4-[(18)F]fluorobenzylamine, a compound closely related to 4-Fluorobenzyl isocyanate, has been achieved through transition metal-assisted sodium borohydride reduction .

Molecular Structure Analysis

The molecular structure of benzyl isocyanate derivatives is characterized by the presence of an isocyanate group attached to a benzyl ring that may be substituted with various functional groups, such as fluorine. X-ray crystallography and spectral analysis, including IR, 1H NMR, and mass spectrometry, are commonly used to elucidate the structures of these compounds. Intramolecular hydrogen bonding and intermolecular interactions often play a significant role in the crystal packing and stability of these molecules .

Chemical Reactions Analysis

Benzyl isocyanate derivatives are reactive compounds that can participate in various chemical reactions. For instance, 4-bromobenzyl isocyanate has been shown to electrochemically polymerize to form a film on the cathode surface of lithium-ion batteries, which is beneficial for overcharge protection . The reactivity of these compounds with different nucleophiles can lead to the formation of a wide range of heterocyclic compounds, as demonstrated by the synthesis of thioureas from fluorobenzoyl isothiocyanate and fluoroanilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl isocyanate derivatives are influenced by the substituents on the benzyl ring. These properties include solubility, boiling and melting points, and stability, which are essential for their practical applications. For example, the electrochemical properties of these compounds are critical for their use as electrolyte additives in lithium-ion batteries, where they contribute to the formation of a solid electrolyte interphase (SEI) and improve charge/discharge performance . The vibrational properties, studied through techniques like FTIR spectroscopy, provide insights into the molecular conformations and interactions within the crystal lattice .

Scientific Research Applications

Synthesis and Polymerization

4-Fluorobenzyl isocyanate has been utilized in the synthesis of optically active aromatic isocyanates and their subsequent polymerization. Maeda and Okamoto (1998) explored the synthesis of novel optically active aromatic isocyanates, including 4-((S)-(α-methylbenzyl)carbamoyl)phenyl isocyanate, and their homopolymerization or copolymerization with other isocyanates. The resulting polymers displayed significant optical rotation and helical conformation, indicative of potential applications in optically active materials (Maeda & Okamoto, 1998).

Bioactivity and Anticancer Potential

Song et al. (2005) synthesized α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety, which exhibited moderate anticancer activity. The study's focus on synthesizing these fluorine compounds, including derivatives of 4-fluorobenzyl isocyanate, and assessing their bioactivity, highlights the potential use of these compounds in medicinal chemistry and cancer research (Song et al., 2005).

Electrolyte Additives for Batteries

In the field of energy storage, aromatic isocyanates, including 4-fluorophenyl isocyanate, have been used to improve the performance of lithium-ion batteries. Zhang (2006) demonstrated that the addition of isocyanates to electrolytes could effectively reduce the initial irreversible capacities and enhance the cycleability of Li-ion batteries. This research suggests the utility of 4-fluorobenzyl isocyanate derivatives in the development of more efficient energy storage systems (Zhang, 2006).

Hydrogelation and Material Science

Fang-Yi Wu et al. (2015) investigated the role of fluorine in the supramolecular hydrogelation of 4-fluorobenzyl-capped diphenylalanine. The study highlighted the significant impact of fluorine on the hydrogelation process, indicating potential applications in material science and nanotechnology (Fang-Yi Wu et al., 2015).

Biological Applications and Diagnostics

Sabbioni et al. (2000) explored the formation of isocyanate-specific hemoglobin adducts in rats exposed to methylenediphenyl diisocyanate (MDI), which includes derivatives of 4-fluorobenzyl isocyanate. This research provides insight into the potential biological applications of 4-fluorobenzyl isocyanate, particularly in understanding the effects of exposure to isocyanates and developing biomarkers for monitoring such exposure (Sabbioni et al., 2000).

Safety And Hazards

4-Fluorobenzyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is combustible and forms explosive mixtures with air on intense heating .

properties

IUPAC Name

1-fluoro-4-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSIWJYERNCLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369874
Record name 4-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl isocyanate

CAS RN

132740-43-3
Record name 4-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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